

Ni-Sb binary phase diagram interpretation

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An In-depth Technical Guide to the Nickel-Antimony (Ni-Sb) Binary Phase Diagram

Introduction

The nickel-antimony (Ni-Sb) binary system is of significant interest in materials science and metallurgy. Its alloys and intermetallic compounds possess unique magnetic, thermoelectric, and structural properties. A thorough understanding of the Ni-Sb phase diagram is crucial for the development of new materials, predicting material behavior during processing (such as casting and heat treatment), and for applications in fields like electronics and catalysis. This guide provides a detailed interpretation of the Ni-Sb phase diagram, summarizing key quantitative data, outlining the experimental methods used for its determination, and presenting a logical workflow for its analysis.

The Ni-Sb Phase Diagram

The Ni-Sb system is characterized by the presence of several intermediate phases and invariant reactions. The primary solid solution on the nickel-rich side is denoted as (Ni), which has a face-centered cubic (cF4) structure. Antimony has very limited solubility in solid nickel. The system includes several stable intermetallic compounds: Ni_3Sb , Ni_5Sb_2 , NiSb , and NiSb_2 .

Quantitative Data

The essential thermodynamic and crystallographic data for the Ni-Sb system are summarized in the following tables.

Table 1: Invariant Reactions in the Ni-Sb System

This table details the temperatures and compositions of the phases involved in the key eutectic, peritectic, and eutectoid reactions.

Temperature (°C)	Reaction Type	Reaction Equation	Composition (wt% Sb)
1159	Congruent Melting	$L \leftrightarrow \text{NiSb}$	~67.0
1104	Eutectic	$L \leftrightarrow (\text{Ni}) + \text{Ni}_5\text{Sb}_2$	36.0
1099.3	Eutectic	$L \leftrightarrow (\text{Ni}) + \text{Ni}_3\text{Sb}$	31.63
1076.0	Eutectic	$L \leftrightarrow \text{Ni}_3\text{Sb} + \text{NiSb}$	54.69
897	Peritectic	$L + (\text{Ni}) \leftrightarrow \text{Ni}_5\text{Sb}_2$	~40.0
716.1	Peritectoid	$\text{Ni}_3\text{Sb} + (\text{Ni}) \leftrightarrow \delta\text{-Ni}_3\text{Sb}$	40.32
619.2	Peritectic	$L + \text{NiSb} \leftrightarrow \text{NiSb}_2$	97.94
617.2	Eutectic	$L \leftrightarrow \text{NiSb}_2 + (\text{Sb})$	97.99
596.8	Eutectoid	$\text{Ni}_3\text{Sb} \leftrightarrow \text{NiSb} + \text{Ni}_5\text{Sb}_2$	64.37
530.1	Eutectoid	$\text{Ni}_3\text{Sb} \leftrightarrow \text{Ni}_5\text{Sb}_2 + \delta\text{-Ni}_3\text{Sb}$	44.28

Data sourced from various phase diagram assessments.[\[1\]](#)[\[2\]](#)

Table 2: Crystallographic Data of Phases in the Ni-Sb System

This table lists the crystal structures and associated parameters for the stable phases identified in the system.

Phase	Composition (wt% Sb)	Pearson Symbol	Space Group	Prototype
(Ni)	0 to 19.4	cF4	Fm-3m	Cu
Ni ₃ Sb	40.9	oP8	Pmmn	β-TiCu ₃
Ni ₅ Sb ₂	41.5 to 44.5	mC28	C2/m	-
NiSb	61.7 to 71.0	hP4	P6 ₃ /mmc	NiAs
NiSb ₂	80.6	oP6	Pnnm	FeS ₂ (Marcasite)
(Sb)	100	hR2	R-3m	α-As

Source: ASM International.[3]

Experimental Protocols for Phase Diagram Determination

The determination of a binary phase diagram like Ni-Sb is a meticulous process involving several complementary experimental techniques to identify phase boundaries and transformations.[4][5]

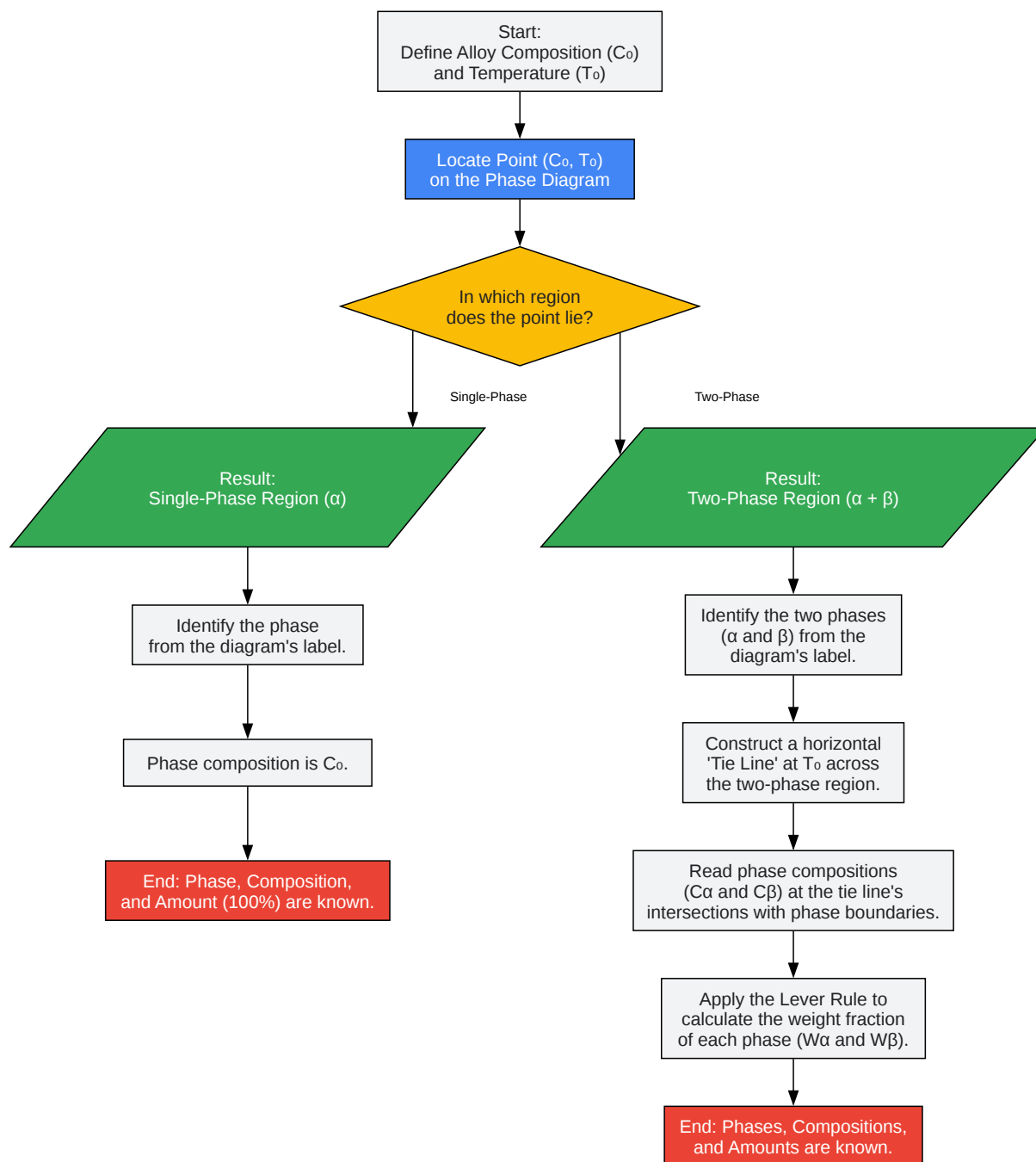
- **Sample Preparation:** A series of alloys with varying compositions across the entire Ni-Sb range are prepared. High-purity nickel and antimony are weighed and melted together, typically in an inert atmosphere (e.g., argon) within a sealed crucible (e.g., quartz or alumina) to prevent oxidation. The molten alloys are homogenized and then slowly cooled to achieve equilibrium conditions. For studying solid-state transformations, samples are often annealed at specific temperatures for extended periods and then quenched rapidly in water or brine to preserve the high-temperature microstructure for room-temperature analysis.[6]
- **Thermal Analysis (DTA/DSC):** Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are primary methods for detecting phase transformations that involve latent heat.[7]
 - **Methodology:** A small sample of the alloy and an inert reference material are heated or cooled under a controlled rate. The temperature difference between the sample and the

reference is monitored. When the sample undergoes a phase transition (e.g., melting, solidification, or a solid-state reaction), heat is absorbed or released, causing a deviation in its temperature relative to the reference. These thermal events are recorded as peaks on a thermogram.

- Application: This technique is highly effective for accurately determining liquidus, solidus, eutectic, and peritectic temperatures.[\[6\]](#)
- X-Ray Diffraction (XRD): XRD is the definitive method for identifying the crystal structure of the phases present in an alloy at different temperatures.
 - Methodology: A powdered sample of a quenched or annealed alloy is exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystal lattice planes of each phase, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffraction peaks, the phases present can be identified and their crystal structures determined. High-temperature XRD can also be used to observe phase changes in-situ as the material is heated.[\[4\]](#)
 - Application: XRD is used to identify the intermediate compounds (e.g., Ni_3Sb , NiSb) and to determine the limits of solid solubility by observing the appearance of new phases or shifts in lattice parameters.
- Metallography and Microscopy: This involves the microscopic examination of the alloy's microstructure.
 - Methodology: Quenched alloy samples are sectioned, mounted, and polished to a mirror finish. The surface is then etched with a chemical reagent that preferentially attacks different phases at different rates, revealing the microstructure. The sample is then examined using optical microscopy or Scanning Electron Microscopy (SEM). Compositional analysis of individual phases can be performed using Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Probe Microanalysis (EPMA).[\[5\]](#)
 - Application: Microscopy is used to visually identify the number of phases present, their morphology, and their distribution. This is crucial for confirming phase boundaries and understanding the nature of invariant reactions, such as identifying the lamellar structure characteristic of a eutectic reaction.

Visualization of Phase Diagram Interpretation Workflow

The following diagram illustrates the logical steps a researcher follows to interpret a binary phase diagram to determine the state of an alloy at a specific point of temperature and composition.



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Caption: Workflow for interpreting a binary phase diagram.

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